Bienvenue dans la boutique en ligne BenchChem!

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide

CTPS1/2 inhibition thiazole sulfonamide medicinal chemistry

This compound is a unique 4-chlorophenylsulfonamide/cycloheptyl variant within the first-in-class pan-CTPS inhibitor chemotype. It is ideal for medicinal chemistry groups mapping CTPS1/2 binding pocket tolerance beyond published leads, or as a structurally matched inactive control. Its thiazole-4-acetamide scaffold serves as a versatile intermediate for parallel library synthesis, enabling amide diversification.

Molecular Formula C18H22ClN3O3S2
Molecular Weight 427.96
CAS No. 921925-55-5
Cat. No. B2809485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide
CAS921925-55-5
Molecular FormulaC18H22ClN3O3S2
Molecular Weight427.96
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H22ClN3O3S2/c19-13-7-9-16(10-8-13)27(24,25)22-18-21-15(12-26-18)11-17(23)20-14-5-3-1-2-4-6-14/h7-10,12,14H,1-6,11H2,(H,20,23)(H,21,22)
InChIKeyQQHYGLZCTOGCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide (921925-55-5): Chemical Class and Procurement Context


2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide (CAS 921925-55-5) is a synthetic organic molecule belonging to the 2-(alkyl/arylsulfonamido)thiazol-4-yl)acetamide chemotype. This class was identified as a first-in-class pan-selective inhibitor of cytidine 5'-triphosphate synthetase (CTPS1/2) [1]. The target compound features a 4-chlorophenylsulfonamido substituent at the thiazole 2-position and an N-cycloheptylacetamide side chain, with a molecular formula of C18H22ClN3O3S2 and molecular weight of 427.97 g/mol . Critically, a search of the ZINC database found no reported biological activity for this specific substance per ChEMBL [2], indicating that its primary differentiation from active analogs within the chemotype currently relies on structural rather than pharmacologic data.

Why 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide Cannot Be Simply Interchanged with Other Sulfonamido-Thiazole Acetamides


Within the 2-(sulfonamido)thiazol-4-yl)acetamide chemotype, small structural variations at the sulfonamide and acetamide termini profoundly affect CTPS1/2 inhibitory potency, isoform selectivity, and oral bioavailability. The lead compound from the J. Med. Chem. 2022 optimization campaign (compound 27) achieved pan-CTPS IC50 values of 23–33 nM and demonstrated in vivo efficacy at 10 mg/kg BID [1], while the initial HTS hits in the same series were weak inhibitors requiring extensive medicinal chemistry optimization [1]. The target compound's N-cycloheptylacetamide moiety and 4-chlorophenylsulfonamido group represent a specific substitution pattern whose activity profile has not been publicly reported and cannot be assumed from data on analogs with cyclopropylsulfonamide (compound 27), N-phenylacetamide, or other variations. Procurement of this specific compound may be driven by its use as a synthetic intermediate or as a structural probe within a proprietary series, where any substitution would alter the physicochemical and pharmacologic properties.

Quantitative Evidence Guide: 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide vs. Closest Analogs


Limitations of Publicly Available Biological Activity Data for 921925-55-5

A comprehensive search of ChEMBL via the ZINC database indicates that no biological activity has been reported for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide (ZINC23827454) [1]. This contrasts sharply with the closely related lead compound 27 (CTP Synthetase-IN-1, CAS 2338811-71-3) from the same chemotype, which exhibits pan-CTPS IC50 values of 27 nM (rat CTPS1), 23 nM (rat CTPS2), 26 nM (mouse CTPS1), and 33 nM (mouse CTPS2) [2][3]. No direct head-to-head comparison or independent cross-study data are available to establish quantitative differentiation for the target compound against compound 27 or any other CTPS inhibitor.

CTPS1/2 inhibition thiazole sulfonamide medicinal chemistry

Physicochemical Differentiation: N-Cycloheptyl vs. N-Phenyl Acetamide Analogs

The target compound's N-cycloheptylacetamide moiety confers distinct physicochemical properties relative to common aromatic amide analogs. Computed XLogP3-AA for the methyl ester analog (methyl 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetate, PubChem CID 17571583) is 2.3 [1], while the target compound, with its cycloheptyl ring, is expected to have higher lipophilicity (ZINC-computed logP ~2.4) [2]. The cycloheptyl group increases the fraction of sp3-hybridized carbons (Fsp3 = 0.39) [2] compared to planar aromatic N-substituted analogs (e.g., N-(3,5-dimethylphenyl)acetamide variant), enhancing three-dimensional character and potentially influencing target binding and pharmacokinetics. However, no experimental logP or metabolic stability data for the target compound are available to confirm the magnitude of this differentiation.

lipophilicity structural analog drug design

Structural Differentiation from the Lead CTPS Inhibitor Compound 27

The target compound differs from the optimized lead compound 27 (CTP Synthetase-IN-1) at two critical positions: (1) the N-cycloheptylacetamide replaces an α,α-dimethylacetamide linked to a trifluoromethyl-bipyridine moiety, and (2) the 4-chlorophenylsulfonamide replaces a cyclopropylsulfonamide [1]. Compound 27 achieved an oral bioavailability that enabled in vivo efficacy (significant pharmacological response at 10 mg/kg BID in a murine inflammation model) [2]. The 4-chlorophenylsulfonamide group in the target compound presents a larger aromatic surface and different electronic properties compared to the cyclopropylsulfonamide, which may alter CTPS binding pocket interactions and pharmacokinetics. No comparative IC50, selectivity, or PK data exist for the target compound to quantify the impact of these structural differences.

CTPS inhibitor sulfonamide SAR lead optimization

Application Scenarios for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide Based on Available Evidence


SAR Probe for CTPS Inhibitor Sulfonamide Optimization

Given the first-in-class CTPS inhibitor chemotype reported by Novak et al. (2022) [1], 921925-55-5 can serve as a 4-chlorophenylsulfonamide/cycloheptyl variant in structure-activity relationship studies. Its structural divergence from compound 27 at both the sulfonamide (4-Cl-phenyl vs. cyclopropyl) and acetamide (cycloheptyl vs. α,α-dimethyl-bipyridine) positions [2] makes it a relevant comparator for mapping CTPS1/2 binding pocket tolerance to aromatic sulfonamides and cycloalkyl acetamides. Procurement is justified for medicinal chemistry groups exploring this chemotype beyond the published lead series.

Synthetic Intermediate or Library Core for Thiazole-Acetamide Derivatization

The thiazole-4-acetamide scaffold with a pre-installed 4-chlorophenylsulfonamido protecting/activating group is a versatile intermediate for parallel library synthesis. The N-cycloheptylacetamide terminus can be hydrolyzed to the carboxylic acid or further functionalized , enabling diversification at the amide position. This compound is structurally analogous to documented synthetic intermediates such as methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (PubChem CID 17571583) [3], supporting its role as a building block for focused compound collections.

Negative Control for CTPS1/2 Biochemical Assays

The absence of reported biological activity in ChEMBL [4] suggests that 921925-55-5 may lack significant CTPS inhibitory activity at standard assay concentrations, in contrast to the potent compound 27 (IC50 23–33 nM) [1]. This property could make it useful as a structurally matched inactive control in CTPS enzyme assays, provided that in-house profiling confirms the lack of inhibition. Users should verify inactivity experimentally before deployment as a negative control.

Computational Chemistry and Docking Model Validation

With computed logP ~2.4, Fsp3 = 0.39, molecular weight 427.97, and 9 hydrogen bond acceptors [4], this compound presents a moderate-complexity scaffold for validating docking poses and scoring functions against CTPS1/2 crystal structures. Its structural features (4-chlorophenyl ring, cycloheptyl group, sulfonamide linker) provide multiple interaction handles distinct from the optimized lead compound 27 [2], offering a test case for computational models seeking to discriminate between active and inactive analogs in this chemotype.

Quote Request

Request a Quote for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.